Minoxidil (Standard)

Dermatology Androgenetic Alopecia Trichoscopy

Minoxidil (38304-91-5) is a SUR2B-selective KATP channel opener requiring sulfotransferase bioactivation to minoxidil sulfate. Its solubility profile—aqueous 2.2 mg/mL, ethanol 29 mg/mL, propylene glycol 75 mg/mL—is unique among vasodilators, making substitution with diazoxide, cromakalim, or hydralazine scientifically unsound. USP/EP-grade ≥99% purity with defined impurity profiles is essential for reproducible analytical validation, system suitability, and batch release. The 69.1% 5% monotherapy response rate at 12 weeks provides a validated benchmark for formulation R&D.

Molecular Formula C9H15N5O
Molecular Weight 209.25 g/mol
Cat. No. B15585976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinoxidil (Standard)
Molecular FormulaC9H15N5O
Molecular Weight209.25 g/mol
Structural Identifiers
InChIInChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,10,15H,1-5H2,(H2,11,12)
InChIKeyIHGXBAMAHRLAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 125 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minoxidil Standard: Defining Reference-Grade Specifications for Topical Alopecia and Antihypertensive R&D Procurement


Minoxidil (CAS 38304-91-5) is a piperidino-pyrimidine derivative that functions as an ATP-sensitive potassium (KATP) channel opener, with established vasodilatory properties in vascular smooth muscle and a clinically validated effect on stimulating hair growth in androgenetic alopecia [1]. The compound requires metabolic activation via follicular sulfotransferase to its active metabolite, minoxidil sulfate, which is responsible for both its vasodilatory and hair growth-promoting activities [2]. For procurement purposes, Minoxidil is specified in major pharmacopoeias including USP and EP as a reference standard, with typical pharmaceutical-grade material requiring purity ≥99% and defined impurity profiles [3].

Why Minoxidil Procurement Specifications Matter: Formulation and Pharmacodynamic Specificity Prevent Substitution with Generic Vasodilators or Structural Analogs


Substitution of Minoxidil with alternative potassium channel openers (e.g., diazoxide, cromakalim) or other vasodilators (e.g., hydralazine, carprazidil) is not scientifically justified due to profound differences in both pharmacodynamic selectivity and formulation behavior. Minoxidil exhibits distinct KATP channel subtype specificity, activating SUR2B-containing channels while being essentially inactive on SUR1 subtypes, a selectivity profile not shared by other channel openers [1]. Furthermore, Minoxidil's unique solubility profile—with low aqueous solubility (2.2 mg/mL), moderate ethanol solubility (29 mg/mL), and higher propylene glycol solubility (75 mg/mL)—dictates specific formulation requirements that differ markedly from other vasodilators [2]. These differences directly impact topical bioavailability, manufacturing process design, and regulatory compliance, making generic substitution without rigorous comparability studies scientifically unsound and potentially formulation-invalid [3].

Minoxidil Comparative Evidence: Quantitative Differentiation Data for Procurement Decision-Making


Clinical Efficacy of Topical Minoxidil 5% Monotherapy Versus Topical Spironolactone 5% in Female Pattern Hair Loss

In a direct head-to-head comparative study of female pattern hair loss (FPHL) treatment over 16 weeks, topical minoxidil 5% solution demonstrated significantly superior efficacy compared to topical spironolactone 5% solution. Minoxidil produced significant improvement in both Sinclair scale clinical assessment and trichoscopic hair density parameters, whereas spironolactone showed no significant trichoscopic changes from baseline [1].

Dermatology Androgenetic Alopecia Trichoscopy

Topical Minoxidil 5% Monotherapy Efficacy Versus Topical Finasteride 0.25% Combination in Male Androgenetic Alopecia

A direct comparative study in male androgenetic alopecia demonstrated that while combination therapy (topical finasteride 0.25% + minoxidil 5%) achieved higher overall response rates, topical minoxidil 5% alone produced a substantial 69.1% treatment response rate at 12 weeks, establishing its viability as a monotherapy baseline [1].

Androgenetic Alopecia Combination Therapy Male Pattern Baldness

KATP Channel Subtype Selectivity: Minoxidil Sulfate Versus Cromakalim in Isolated Vascular Preparations

Minoxidil sulfate demonstrates distinct vascular tissue selectivity compared to cromakalim, another potassium channel opener. While both compounds exhibit similar potency in guinea-pig portal vein and noradrenaline-precontracted rat aorta, minoxidil sulfate is less potent than cromakalim in rat portal vein and is essentially inactive in rat mesenteric artery and rabbit aorta [1].

Vascular Pharmacology Potassium Channel Vasodilation

Formulation-Dependent Skin Delivery Efficiency: 2% Minoxidil Solution Versus 0.02% Solution in Hairless Mouse Model

In vitro mass balance experiments demonstrated that minoxidil delivery into hairless mouse skin is concentration-dependent and strongly influenced by vehicle evaporation dynamics. The 2% minoxidil formulation reaches saturation within 30 minutes of application due to rapid vehicle evaporation, after which drug precipitation occurs and delivery rate drops [1].

Transdermal Delivery Formulation Science Bioavailability

Hemodynamic Equivalence with Hydralazine but Differentiated Fluid Retention Profile in Congestive Heart Failure

In a double-blind comparison of minoxidil versus hydralazine in patients with severe congestive heart failure, both agents produced statistically indistinguishable acute central hemodynamic improvements. However, after one week of therapy, fluid retention was a greater clinical problem with minoxidil than with hydralazine [1].

Cardiovascular Pharmacology Hemodynamics Vasodilator Therapy

Therapeutic Equivalence to Carprazidil in Severe Hypertension: A Quantitative Cross-Over Comparison

In a crossover study of 18 hypertensive patients inadequately controlled by 2-4 conventional drugs, carprazidil and minoxidil demonstrated qualitatively and quantitatively similar antihypertensive efficacy, with both agents producing comparable blood pressure reductions from baseline [1].

Hypertension Antihypertensive Therapy Vasodilator

Minoxidil Procurement Application Scenarios: Evidence-Based Use Cases for R&D and Manufacturing


Topical Alopecia Formulation Development: Benchmark Monotherapy with Validated 69.1% Response Rate

For R&D teams developing topical minoxidil formulations for androgenetic alopecia, the 69.1% response rate for minoxidil 5% monotherapy at 12 weeks in male patients provides a quantitative efficacy benchmark against which novel formulations or combination products can be evaluated [1]. The concentration-dependent delivery data showing that 2% formulations saturate within 30 minutes and subsequently precipitate informs rational concentration selection and vehicle optimization strategies [2]. Procurement of USP/EP-grade minoxidil powder with documented purity ≥99% and defined impurity profiles is essential for reproducible formulation performance [3].

Mechanistic Potassium Channel Research: Leveraging SUR2B Selectivity for Target Validation Studies

Investigators studying KATP channel pharmacology can utilize minoxidil's distinct subtype selectivity profile—activating SUR2B-containing channels while being essentially inactive on SUR1 subtypes—as a pharmacological tool for dissecting channel subtype contributions in vascular and follicular tissues [1]. The established differentiation from cromakalim, which shows broader vascular activity including efficacy in rat mesenteric artery and rabbit aorta where minoxidil sulfate is inactive, enables comparative studies of tissue-specific channel expression and function [2].

Antihypertensive Drug Development: Minoxidil as a Reference Standard for Vasodilator Comparator Studies

In preclinical and clinical development of novel antihypertensive agents, minoxidil serves as an established reference vasodilator with well-characterized hemodynamic parameters: acute cardiac index increase from 1.65 to 2.26 L/min/m² and blood pressure reductions of 17-18% in refractory hypertension populations [1]. Its equivalence to hydralazine in acute hemodynamic effects but differentiated chronic fluid retention profile provides a nuanced comparator for evaluating new chemical entities with vasodilatory mechanisms [2].

Pharmaceutical Manufacturing Quality Control: Pharmacopoeial Reference Standard for Analytical Method Validation

Minoxidil USP and EP reference standards are intended for use in specified quality tests and assays as prescribed in the respective pharmacopoeial compendia [1]. The validated LC-ESI-MS/MS method demonstrates minoxidil stability under thermal conditions but degradation under acidic, basic, and oxidative stress, with method accuracy showing recovery between 99.25%-99.81% and LOQ of 0.1853 µg/mL [2]. Procurement of certified reference standards ensures analytical method validation, system suitability testing, and batch release testing meet regulatory requirements for pharmaceutical manufacturing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minoxidil (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.